Cas no 55662-34-5 (5-methylimidazo[1,2-a]pyrimidin-7(8H)-one)
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one
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- Inchi: 1S/C7H7N3O/c1-5-4-6(11)9-7-8-2-3-10(5)7/h2-4H,1H3,(H,8,9,11)
- InChI Key: GVWALDUEYDNXOO-UHFFFAOYSA-N
- SMILES: C12=NC=CN1C(C)=CC(=O)N2
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM416017-1g |
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one |
55662-34-5 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-708747-0.05g |
5-methyl-7H,8H-imidazo[1,2-a]pyrimidin-7-one |
55662-34-5 | 90% | 0.05g |
$474.0 | 2023-07-07 | |
| Enamine | EN300-708747-0.1g |
5-methyl-7H,8H-imidazo[1,2-a]pyrimidin-7-one |
55662-34-5 | 90% | 0.1g |
$619.0 | 2023-07-07 | |
| Enamine | EN300-708747-0.25g |
5-methyl-7H,8H-imidazo[1,2-a]pyrimidin-7-one |
55662-34-5 | 90% | 0.25g |
$883.0 | 2023-07-07 | |
| Enamine | EN300-708747-0.5g |
5-methyl-7H,8H-imidazo[1,2-a]pyrimidin-7-one |
55662-34-5 | 90% | 0.5g |
$1393.0 | 2023-07-07 | |
| Enamine | EN300-708747-1.0g |
5-methyl-7H,8H-imidazo[1,2-a]pyrimidin-7-one |
55662-34-5 | 90% | 1.0g |
$1785.0 | 2023-07-07 | |
| Enamine | EN300-708747-2.5g |
5-methyl-7H,8H-imidazo[1,2-a]pyrimidin-7-one |
55662-34-5 | 90% | 2.5g |
$3501.0 | 2023-07-07 | |
| Enamine | EN300-708747-5.0g |
5-methyl-7H,8H-imidazo[1,2-a]pyrimidin-7-one |
55662-34-5 | 90% | 5.0g |
$5179.0 | 2023-07-07 | |
| Enamine | EN300-708747-10.0g |
5-methyl-7H,8H-imidazo[1,2-a]pyrimidin-7-one |
55662-34-5 | 90% | 10.0g |
$7681.0 | 2023-07-07 | |
| 1PlusChem | 1P01C7UO-50mg |
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one |
55662-34-5 | 95% | 50mg |
$648.00 | 2024-04-29 |
5-methylimidazo[1,2-a]pyrimidin-7(8H)-one Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one
Introduction to 5-Methylimidazo[1,2-a]Pyrimidin-7(8H)-One (CAS No. 55662-34-5)
5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one (CAS No. 55662-34-5) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound belongs to the class of imidazopyrimidones, which are known for their ability to interact with various biological targets, making them valuable in the design of therapeutic agents.
The molecular structure of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one is characterized by a fused bicyclic system consisting of an imidazole ring and a pyrimidine ring. The presence of a methyl group at the 5-position introduces steric and electronic effects that can influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacokinetic properties of imidazopyrimidine derivatives.
One of the most notable aspects of CAS No. 55662-34-5 is its role in medicinal chemistry as a lead compound for the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. By targeting specific kinases, 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one derivatives have shown promise in inhibiting abnormal cellular proliferation and inflammation.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on CAS No. 55662-34-5 to understand its binding interactions with kinase targets at an atomic level. These studies have revealed that the compound's imidazopyrimidine core provides a robust scaffold for hydrogen bonding and hydrophobic interactions, which are essential for strong binding affinity.
In addition to its therapeutic potential, CAS No. 55662-34-5 has also been explored for its application in chemical synthesis as an intermediate in the construction of more complex heterocyclic compounds. Its versatility as a building block has made it a valuable tool in medicinal chemistry research.
Looking ahead, ongoing research on CAS No. 55662-34-5 is focused on optimizing its pharmacokinetic profile through structural modifications while maintaining its biological activity. This includes efforts to improve solubility, bioavailability, and selectivity for specific kinase targets.
In conclusion, CAS No. 55662-34-5, or CAS No: , represents a significant advancement in the field of heterocyclic chemistry with promising applications in drug discovery and development.
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